Lipophilicity (LogP) Differentiates 4,5‑Difluoro from Mono‑Fluoro and 3,4‑Difluoro Isomers
2‑Amino‑4,5‑difluorobenzaldehyde exhibits a calculated LogP of 1.94 (ACD/LogP) or 1.36 (cLogP) , placing it between the more lipophilic 2‑amino‑3,4‑difluorobenzaldehyde (ACD/LogP 2.02) and the less lipophilic 2‑amino‑4‑fluorobenzaldehyde (ACD/LogP 1.58) and 2‑amino‑5‑fluorobenzaldehyde (ACD/LogP 1.72) . This intermediate lipophilicity enhances membrane permeability while mitigating excessive hydrophobicity‑driven off‑target binding and solubility issues.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.94 (ACD/LogP) or 1.36 (cLogP) |
| Comparator Or Baseline | 2‑amino‑4‑fluorobenzaldehyde: 1.58; 2‑amino‑5‑fluorobenzaldehyde: 1.72; 2‑amino‑3,4‑difluorobenzaldehyde: 2.02 |
| Quantified Difference | ΔLogP = +0.22 to +0.36 vs mono‑fluoro; ΔLogP = –0.08 vs 3,4‑difluoro (ACD/LogP) |
| Conditions | Calculated by ACD/Labs or XLogP3 algorithms |
Why This Matters
LogP directly influences absorption, distribution, and clearance; a ~0.3 unit difference can shift oral bioavailability and brain penetration, making 4,5‑difluoro the preferred choice for balanced ADME properties.
